molecular formula C14H18FNO B6327428 4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one CAS No. 863514-54-9

4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one

Cat. No. B6327428
M. Wt: 235.30 g/mol
InChI Key: KBSNWMBGOWOJDD-UHFFFAOYSA-N
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Patent
US08138187B2

Procedure details

[8-(3-Fluoro-phenyl)-1,4-dioxa-spiro[4.5]dec-8-yl]-dimethyl-amine hydrochloride (7.2 g, 22.75 mmol) was dissolved in water (9.6 ml), concentrated hydrochloric acid (14 ml, 455 mmol) was added and the mixture was stirred at room temperature for 4 d. When the hydrolysis had ended, the reaction mixture was extracted with diethyl ether (2×50 ml) and the aqueous phase was rendered alkaline with 5 N sodium hydroxide solution, while cooling with ice, during which the product precipitated out. It was possible to isolate the ketone Ket-13 as a yellow solid with a melting point of 83-88° C. and a yield of 50% (6.05 g).
Name
[8-(3-Fluoro-phenyl)-1,4-dioxa-spiro[4.5]dec-8-yl]-dimethyl-amine hydrochloride
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
9.6 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:4]=[C:5]([C:9]2([N:19]([CH3:21])[CH3:20])[CH2:18][CH2:17][C:12]3(OCC[O:13]3)[CH2:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1.Cl>O>[CH3:20][N:19]([CH3:21])[C:9]1([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([F:2])[CH:4]=2)[CH2:18][CH2:17][C:12](=[O:13])[CH2:11][CH2:10]1 |f:0.1|

Inputs

Step One
Name
[8-(3-Fluoro-phenyl)-1,4-dioxa-spiro[4.5]dec-8-yl]-dimethyl-amine hydrochloride
Quantity
7.2 g
Type
reactant
Smiles
Cl.FC=1C=C(C=CC1)C1(CCC2(OCCO2)CC1)N(C)C
Name
Quantity
9.6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with diethyl ether (2×50 ml)
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice, during which the product
CUSTOM
Type
CUSTOM
Details
precipitated out

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
CN(C1(CCC(CC1)=O)C1=CC(=CC=C1)F)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.